molecular formula C21H14Br2O2 B11685317 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan

2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan

Katalognummer: B11685317
Molekulargewicht: 458.1 g/mol
InChI-Schlüssel: BZDBYSYTYRGQFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the brominated phenyl groups to the furan ring. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromophenyl groups can be reduced to form phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of furanones or other oxygenated derivatives.

    Reduction: Formation of phenyl groups.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromophenyl groups may enhance its binding affinity or selectivity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylfuran: A simpler analog without bromine atoms.

    2-(4-Chlorophenyl)furan: A similar compound with chlorine atoms instead of bromine.

    2-(4-Methylphenyl)furan: A similar compound with methyl groups instead of bromine.

Uniqueness

2-(4-Bromophenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methyl}furan is unique due to the presence of multiple bromophenyl groups, which may confer distinct chemical and physical properties, such as increased reactivity or specific interactions with biological targets.

Eigenschaften

Molekularformel

C21H14Br2O2

Molekulargewicht

458.1 g/mol

IUPAC-Name

2-(4-bromophenyl)-5-[[5-(4-bromophenyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C21H14Br2O2/c22-16-5-1-14(2-6-16)20-11-9-18(24-20)13-19-10-12-21(25-19)15-3-7-17(23)8-4-15/h1-12H,13H2

InChI-Schlüssel

BZDBYSYTYRGQFY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.